molecular formula C11H7Cl2F6NO2 B258329 N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

Número de catálogo B258329
Peso molecular: 370.07 g/mol
Clave InChI: UIFWGNZGVFGIOO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide, also known as DCTB, is a synthetic compound that has been widely used in scientific research. DCTB is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play critical roles in many cellular processes, including signal transduction, gene expression, and cell proliferation.

Mecanismo De Acción

N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide exerts its inhibitory effect on PKC by binding to the enzyme's regulatory domain, which prevents its activation by diacylglycerol and other activators. N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide also inhibits the translocation of activated PKC to the plasma membrane, where it carries out its downstream signaling functions. The inhibition of PKC by N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has been shown to induce apoptosis in cancer cells and to protect against ischemic injury in the brain.
Biochemical and Physiological Effects:
The inhibition of PKC by N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has been shown to have a wide range of biochemical and physiological effects. For example, N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has been shown to inhibit the proliferation of cancer cells, to induce apoptosis in cancer cells, to protect against ischemic injury in the brain, and to improve glucose tolerance in diabetic mice. N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has also been shown to modulate the activity of ion channels and transporters, and to affect the release of neurotransmitters in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has several advantages for lab experiments, including its high potency and selectivity for PKC, its ability to penetrate cell membranes and to inhibit PKC in vivo, and its relative stability and solubility in aqueous solutions. However, N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide also has some limitations, including its potential toxicity and off-target effects, its relatively short half-life in vivo, and its limited availability and high cost.

Direcciones Futuras

There are several future directions for the study of N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide and its role in cellular signaling and disease. For example, further studies are needed to elucidate the precise mechanisms by which N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide inhibits PKC and to identify its downstream targets and signaling pathways. Additionally, the potential therapeutic applications of N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide in cancer, diabetes, and other diseases should be explored further. Finally, the development of new and more potent PKC inhibitors based on the structure of N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Métodos De Síntesis

The synthesis of N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide involves the reaction between 2,3-dichlorophenylacetic acid and 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanone in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The purity of N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide can be increased by recrystallization from a suitable solvent.

Aplicaciones Científicas De Investigación

N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has been widely used in scientific research as a tool to investigate the role of PKC in various cellular processes. PKC is a key regulator of many signaling pathways, and its dysregulation has been implicated in many diseases, including cancer, diabetes, and neurodegenerative disorders. N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has been shown to inhibit the activity of PKC in vitro and in vivo, and its use has led to the identification of novel PKC substrates and signaling pathways.

Propiedades

Nombre del producto

N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

Fórmula molecular

C11H7Cl2F6NO2

Peso molecular

370.07 g/mol

Nombre IUPAC

N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

InChI

InChI=1S/C11H7Cl2F6NO2/c12-5-2-1-3-6(8(5)13)20-7(21)4-9(22,10(14,15)16)11(17,18)19/h1-3,22H,4H2,(H,20,21)

Clave InChI

UIFWGNZGVFGIOO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O

SMILES canónico

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.